H-D-Glu(OBzl)-OH

Chiral purity Enantiomeric excess Stereochemical integrity

H-D-Glu(OBzl)-OH (CAS 2578-33-8) is a chiral D-glutamic acid derivative with a γ-benzyl ester protecting group. Its free α-amine enables direct coupling in SPPS, while the γ-benzyl ester remains stable under both acidic (Boc) and basic (Fmoc) deprotection conditions. The D-configuration is essential for synthesizing metabolically stable peptidomimetics and antimicrobial peptides. Substitution with L-enantiomers or α-benzyl esters introduces stereochemical and reactivity differences that compromise synthetic outcomes. Specify high-purity grade for reproducible peptide assembly.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 2578-33-8
Cat. No. B556033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu(OBzl)-OH
CAS2578-33-8
SynonymsH-D-GLU(OBZL)-OH; 2578-33-8; AmbotzHAA6230; 5-BenzylD-Glutamate; H-D-Glu(OBlz)-OH; AC1ODW72; SCHEMBL4850398; D-GlutamicAcid5-BenzylEster; MolPort-003-983-026; D-Glutamicacidgamma-benzylester; ACT00002; ZINC1707767; AKOS000279027; AKOS015854103; D-Glutamicacid,5-(phenylmethyl)ester; AJ-30688; AK-49614; BR-49614; KB-49672; SC-09519; ST2407028; B3999; FT-0624369; W4913; S-2645
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/t10-/m1/s1
InChIKeyBGGHCRNCRWQABU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenylmethyl) hydrogen D-glutamate (CAS 2578-33-8): Technical Specifications for Procurement and Analytical Reference


5-(Phenylmethyl) hydrogen D-glutamate (CAS 2578-33-8), also known as H-D-Glu(OBzl)-OH or D-glutamic acid γ-benzyl ester, is a protected amino acid derivative belonging to the class of D-glutamic acid esters. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise introduction of D-glutamate residues into synthetic peptides and peptidomimetics. Its primary function is to act as a chiral synthon, where the benzyl ester group protects the γ-carboxyl moiety, allowing for orthogonal deprotection strategies essential for constructing complex peptide sequences [1].

Why H-D-Glu(OBzl)-OH Cannot Be Simply Substituted with Other Protected D-Glutamates


Substituting 5-(Phenylmethyl) hydrogen D-glutamate with a close analog such as the L-enantiomer, N-protected variants, or even the regioisomeric α-benzyl ester introduces critical differences in stereochemistry, reactivity, and orthogonal deprotection compatibility. The D-configuration is essential for applications requiring non-natural stereochemistry, such as in the synthesis of antimicrobial peptides or metabolically stable peptidomimetics. Using an N-protected derivative like Boc-D-Glu(OBzl)-OH would require an additional deprotection step, altering the synthetic route and potentially affecting yield and purity . The specific benzyl ester at the γ-position dictates its stability under coupling conditions and its selective removal via hydrogenolysis, a step that is incompatible with other protecting groups like Fmoc or Boc . Therefore, direct substitution without rigorous re-validation of the synthetic protocol is scientifically unjustified and can lead to failed syntheses or products with incorrect stereochemistry.

Quantitative Evidence Guide: Differentiating 5-(Phenylmethyl) hydrogen D-glutamate from Closest Analogs


Chiral Purity and Enantiomeric Integrity Compared to L-Enantiomer

5-(Phenylmethyl) hydrogen D-glutamate is the D-enantiomer of γ-benzyl glutamate. Its chiral purity is critical for the stereochemical fidelity of synthesized peptides. While specific enantiomeric excess (e.e.) values for the free base are not consistently reported, the requirement for high chiral purity in this class of compounds is well-established [1]. The L-enantiomer, H-L-Glu(OBzl)-OH (CAS 1676-73-9), is available with a specific rotation of [α]20/D = +29.0°±2 (C=2, 6N HCl) [2]. The D-enantiomer exhibits an opposite and equal magnitude of optical rotation, with vendors reporting values of [α]D20 = -21 ± 3º (C=1 in AcOH) . This opposite optical rotation is a direct consequence of its D-configuration and serves as a key quality control parameter. Using the incorrect enantiomer would result in peptides with the wrong stereochemistry, completely altering their biological activity.

Chiral purity Enantiomeric excess Stereochemical integrity Peptide synthesis

Purity and Impurity Profile vs. N-Protected Boc-D-Glu(OBzl)-OH

5-(Phenylmethyl) hydrogen D-glutamate is commercially available with a purity of ≥ 99% as determined by HPLC . This high purity is essential for minimizing side reactions and ensuring high yields in peptide synthesis. Its N-protected counterpart, Boc-D-Glu(OBzl)-OH (CAS 35793-73-8), a standard building block for Boc SPPS, is also available with an assay of ≥ 98.0% (HPLC) . While both compounds meet high purity standards, the presence of the Boc protecting group in the comparator fundamentally alters its application. The free amine in H-D-Glu(OBzl)-OH is ready for immediate coupling, whereas Boc-D-Glu(OBzl)-OH requires an additional acidolytic deprotection step. The choice between them depends on the overall synthetic strategy, but the free amine provides greater flexibility and can be directly incorporated without an initial deprotection step, potentially reducing the number of synthetic steps.

Purity HPLC Impurity profile Peptide synthesis building block

Regioselective Protection: γ-Benzyl Ester vs. α-Benzyl Ester Isomer

The compound's value is intrinsically linked to its regiochemistry; the benzyl ester is specifically located on the γ-carboxyl group of D-glutamic acid. This is distinct from its regioisomer, H-D-Glu-OBzl (CAS 79338-14-0), which is the α-benzyl ester . The difference in substitution position dictates the compound's reactivity and its role in orthogonal protection schemes. The γ-benzyl ester can be selectively removed via hydrogenolysis, leaving an α-carboxyl group (if protected) or a free amine intact. This allows for the construction of peptides with specific modifications at the side chain of glutamate residues, such as in the synthesis of branched peptides or peptidomimetics. The α-benzyl ester isomer would be used for different synthetic strategies, such as protecting the C-terminus.

Regioselectivity Protecting group strategy Orthogonal deprotection Peptide chemistry

Physical Property Verification: Melting Point as a Purity and Identity Indicator

The melting point of 5-(Phenylmethyl) hydrogen D-glutamate is reported in a range of 153-177 °C by various suppliers, with a more precise specification of 157.0 to 161.0 °C from analytical-grade vendors [1]. This value is a crucial, simple, and inexpensive quality control metric for confirming identity and assessing purity upon receipt. In contrast, the L-enantiomer, H-L-Glu(OBzl)-OH, is reported to have a melting point range of 172-174 °C . A significant deviation from the expected melting point range for the D-enantiomer would indicate the presence of impurities, degradation, or even an incorrect isomer, allowing for immediate rejection of a batch before it compromises a synthesis.

Melting point Physical characterization Quality control Identity verification

Key Application Scenarios for 5-(Phenylmethyl) hydrogen D-glutamate Based on Evidence


Solid-Phase Synthesis of D-Amino Acid-Containing Peptides

This compound is the reagent of choice for incorporating a D-glutamic acid residue with a protected side chain into a growing peptide chain using solid-phase peptide synthesis (SPPS). Its free α-amine allows for direct coupling to an activated carboxyl group on a resin-bound peptide, while the γ-benzyl ester protects the side chain, preventing unwanted branching or side reactions. The D-configuration is essential for creating peptides with non-natural stereochemistry, which are often explored for enhanced metabolic stability or unique biological activity .

Orthogonal Protection Strategies in Complex Peptide Synthesis

The γ-benzyl ester group is a cornerstone of orthogonal protection schemes. In a multi-step synthesis, the benzyl ester remains stable under the acidic conditions used to remove Boc protecting groups and the basic conditions used for Fmoc deprotection . This allows for the selective modification of the N-terminus and other side chains while the γ-carboxyl group remains protected. The benzyl group is ultimately removed at the final stage of synthesis via mild catalytic hydrogenolysis, liberating the native carboxylic acid [1]. This strategy is crucial for synthesizing complex, biologically active peptides with precise control over functionality.

Synthesis of Metabolically Stable Peptidomimetics

The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. 5-(Phenylmethyl) hydrogen D-glutamate provides a direct route to introduce a D-glutamate residue into peptidomimetic drug candidates. The resulting peptides exhibit prolonged half-lives in biological systems, making them more attractive as potential therapeutic agents. The benzyl ester group can be retained or removed to modulate the compound's overall hydrophobicity and target binding affinity .

Quality Control and Analytical Method Development

Given its well-defined physical properties, including specific rotation ([α]D20 = -21 ± 3º) and melting point (157-161 °C) , this compound is suitable for use as a reference standard in the development and validation of analytical methods. It can be employed to calibrate chiral HPLC columns or as a positive control in methods designed to detect and quantify the D-enantiomer of glutamic acid derivatives in complex mixtures. Its high commercial purity (≥ 99% HPLC) [1] makes it a reliable standard for such purposes.

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